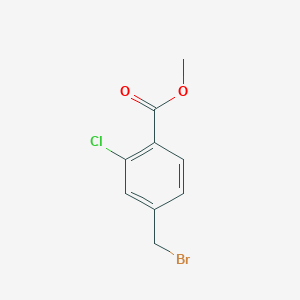

Methyl 4-(bromomethyl)-2-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEMXFQDNNYNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143572-60-5 | |

| Record name | methyl 4-(bromomethyl)-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance Within Advanced Organic Synthesis

The utility of Methyl 4-(bromomethyl)-2-chlorobenzoate in advanced organic synthesis is primarily derived from its nature as a bifunctional molecule. The presence of distinct reactive sites allows for its participation in sequential and highly controlled chemical transformations. Organic chemists leverage this compound as a crucial intermediate for forging new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the assembly of intricate molecular frameworks.

The bromomethyl group (-CH2Br) is a potent electrophilic site, making the compound an excellent alkylating agent. nbinno.com This reactivity is central to its role in constructing larger molecules, where it can be used to introduce the substituted benzyl (B1604629) moiety into a variety of substrates. The strategic placement of the chloro and ester groups on the aromatic ring further influences the compound's electronic properties and reactivity, allowing for regioselective reactions in multi-step syntheses. Compounds with similar structures are pivotal in the synthesis of pharmaceuticals, agrochemicals, and new materials, highlighting the importance of this class of reagents. guidechem.comchemimpex.com

Role As a Versatile Synthetic Building Block for Complex Molecules

The designation of Methyl 4-(bromomethyl)-2-chlorobenzoate as a versatile building block stems from the distinct reactivity of its functional groups. semanticscholar.org The bromomethyl group is the primary site of reaction, readily undergoing nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. nbinno.com This allows for the introduction of diverse functionalities, such as azides, thiols, amines, and ethers.

For example, its reaction with an amine can lead to the formation of a secondary or tertiary amine, a common structural motif in biologically active compounds. Similarly, reaction with a thiol can produce a thioether linkage. The ester group, while generally less reactive under these conditions, can be hydrolyzed to the corresponding carboxylic acid or converted to an amide in subsequent synthetic steps. This orthogonal reactivity enables chemists to build molecular complexity in a controlled manner. The chloro substituent, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, further expanding its synthetic utility.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | C9H9BrO2 | 229.07 | 57-58 |

| Methyl 2-(bromomethyl)-4-chlorobenzoate | 145908-29-8 | C9H8BrClO2 | 263.52 | N/A |

| Methyl 4-bromobenzoate (B14158574) | 619-42-1 | C8H7BrO2 | 215.04 | 77-81 |

| Methyl 4-chlorobenzoate | 1126-46-1 | C8H7ClO2 | 170.59 | 42-44 |

Contextualization Within Halogenated Benzoate Ester Chemistry

Precursor Synthesis and Esterification Approaches

The construction of the target molecule typically begins with the synthesis and subsequent modification of a halogenated benzoic acid. This foundational step is critical for establishing the correct arrangement of substituents on the aromatic ring.

Synthesis of Halogenated Benzoic Acid Precursors (e.g., 2-chloro-4-methylbenzoic acid)

The key precursor for this synthesis is 2-chloro-4-methylbenzoic acid. The preparation of this intermediate often starts from a substituted toluene. For instance, a common industrial approach involves the chlorination of p-toluenesulfonic acid or a related derivative, followed by oxidation of the methyl group to a carboxylic acid. Another pathway involves the oxidation of 2-chloro-4-methyltoluene. This oxidation can be challenging due to the presence of the deactivating chloro group. google.com Methods using strong oxidizing agents like nitric acid or sodium hypochlorite (B82951) under specific conditions are employed to convert the methyl group into a carboxylic acid, yielding the desired 2-chloro-4-methylbenzoic acid. google.comgoogle.com

Esterification Techniques for Carboxylic Acid Derivatives (e.g., Fischer Esterification, coupling with methanol)

With the 2-chloro-4-methylbenzoic acid precursor in hand, the next step is the conversion of the carboxylic acid group into a methyl ester. The most common method for this transformation is the Fischer esterification. ucla.edulibretexts.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). byjus.com Strong acids such as sulfuric acid or p-toluenesulfonic acid are typically used as catalysts. ucla.edu

The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgbyjus.comyoutube.com

Nucleophilic attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. byjus.comyoutube.com

Proton transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of water: The newly formed water molecule is eliminated, and a double bond is re-formed at the carbonyl carbon.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, methyl 2-chloro-4-methylbenzoate. byjus.com

To ensure a high yield, the equilibrium is typically shifted towards the product side by using a large excess of methanol, which also serves as the solvent, and by removing the water that is formed during the reaction. libretexts.org

Bromination Strategies for Aromatic Methyl Substrates

The final key transformation is the selective bromination of the methyl group on the aromatic ring, converting it to a bromomethyl group.

Radical Bromination of Alkyl Side Chains (e.g., utilizing N-Bromosuccinimide (NBS) with radical initiators like dibenzoyl peroxide (BPO))

The selective bromination of the benzylic methyl group is achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. wikipedia.orgorganic-chemistry.org This method employs N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (CCl4). wikipedia.org The reaction is initiated by a radical initiator, most commonly dibenzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), upon heating or irradiation with UV light. organic-chemistry.org

The reaction proceeds via the following steps:

Initiation: The initiator (e.g., BPO) decomposes upon heating to form free radicals. These radicals then react with trace amounts of HBr to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of methyl 2-chloro-4-methylbenzoate. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com The benzylic radical then reacts with a molecule of bromine (Br2), which is generated in situ from the reaction of NBS with HBr, to form the desired product, this compound, and a new bromine radical. organic-chemistry.orgchemistrysteps.com

Termination: The reaction is terminated when radicals combine with each other. gla.ac.uk

| Reaction Step | Reactants | Key Reagents | Product |

| Esterification | 2-chloro-4-methylbenzoic acid | Methanol, Sulfuric Acid (catalyst) | Methyl 2-chloro-4-methylbenzoate |

| Bromination | Methyl 2-chloro-4-methylbenzoate | N-Bromosuccinimide (NBS), Dibenzoyl Peroxide (BPO) | This compound |

Regioselectivity and Reaction Control in Side-Chain Halogenation

A critical aspect of the Wohl-Ziegler reaction is its high regioselectivity. The reaction preferentially occurs at the benzylic position rather than on the aromatic ring or other positions of an alkyl chain. chemistrysteps.com This selectivity is attributed to the stability of the intermediate benzylic radical. The unpaired electron of the benzylic radical is delocalized over the π-system of the aromatic ring through resonance, making it significantly more stable than other possible radical intermediates. chemistrysteps.com

Reaction control is paramount to ensure that only the side-chain is brominated. The choice of reaction conditions is key:

NBS as Bromine Source: NBS is used because it maintains a very low, constant concentration of molecular bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture. organic-chemistry.org

Non-Polar Solvents: Using non-polar solvents like carbon tetrachloride favors the radical pathway and suppresses ionic reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring, which would lead to undesired byproducts. wikipedia.org

Radical Initiators: The use of radical initiators like BPO or AIBN, or photochemical initiation, ensures the reaction proceeds via a free-radical mechanism rather than an ionic one. researchgate.net

Under these conditions, the free-radical abstraction of a benzylic hydrogen is kinetically favored over electrophilic addition to the aromatic ring. researchgate.net

Alternative and Novel Synthetic Routes

While the sequence of esterification followed by radical bromination is the most established and widely reported method, alternative strategies are conceivable. One theoretical alternative would be to reverse the order of the reactions: first, the bromination of 2-chloro-4-methylbenzoic acid, followed by the esterification of the resulting 4-(bromomethyl)-2-chlorobenzoic acid.

However, this reverse approach presents potential challenges. The carboxylic acid group might be sensitive to the harsh conditions of free-radical bromination, potentially leading to side reactions or decomposition. Furthermore, the purification of the brominated carboxylic acid intermediate could be more complex than that of the brominated ester.

More recent developments in halogenation chemistry focus on greener and milder conditions. These include the use of visible light as a radical initiator instead of chemical initiators, or performing reactions in alternative solvents to the toxic carbon tetrachloride. researchgate.netresearchgate.net Novel methods for the direct conversion of carbonyls to halomethyl groups have also been developed, though their application to this specific synthesis is not widely documented. acs.org Nevertheless, for the synthesis of this compound, the esterification-then-bromination pathway remains the most practical and efficient route described in the literature.

Development of Efficient and Scalable Preparations

The primary route for the synthesis of this compound involves the radical bromination of the methyl group of a suitable precursor, typically Methyl 2-chloro-4-methylbenzoate. The efficiency and scalability of this process are critically dependent on the choice of brominating agent, initiator, and reaction conditions.

A common and effective method for this transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This method is favored for its selectivity in brominating the benzylic position over other positions on the aromatic ring.

For instance, a scalable preparation can be adapted from the synthesis of structurally similar compounds. In a typical procedure, Methyl 2-chloro-4-methylbenzoate would be reacted with NBS in a suitable solvent, such as carbon tetrachloride (CCl4), under reflux conditions. The reaction is initiated by a radical initiator, with benzoyl peroxide (BPO) or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) being common choices. The use of photo-initiation with a UV lamp can also be employed to facilitate the reaction, sometimes allowing for milder conditions.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the succinimide (B58015) byproduct is removed by filtration, and the desired product is isolated from the reaction mixture by evaporation of the solvent, followed by purification techniques like recrystallization or column chromatography. The scalability of this process is contingent on efficient heat and mass transfer within the reactor, as well as safe handling of the reagents and byproducts on a larger scale.

| Parameter | Condition | Rationale |

| Starting Material | Methyl 2-chloro-4-methylbenzoate | Precursor with the required carbon skeleton. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine, enhancing selectivity for benzylic bromination. |

| Initiator | Benzoyl peroxide (BPO) or AIBN | Generates free radicals to initiate the chain reaction. |

| Solvent | Carbon tetrachloride (CCl4) | Inert solvent that facilitates the radical reaction. |

| Temperature | Reflux | Provides the necessary energy to initiate and sustain the reaction. |

Exploration of Catalyst-Free or Green Chemistry Methodologies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly synthetic routes. This includes the exploration of catalyst-free methods and the use of greener solvents and reagents.

One approach to a greener synthesis of this compound involves replacing hazardous solvents like carbon tetrachloride with more benign alternatives. Solvents such as ethyl acetate (B1210297) or chlorobenzene (B131634) have been investigated as potential replacements. While these solvents may alter the reaction kinetics, they offer significant advantages in terms of reduced toxicity and environmental impact.

Furthermore, efforts have been made to move away from chemical initiators. Photo-bromination, using a UV lamp to initiate the reaction, can be considered a catalyst-free approach in the sense that it does not require an additive to start the radical chain reaction. This method can often be performed at lower temperatures, potentially reducing the formation of byproducts.

The use of elemental bromine (Br2) as the brominating agent, while traditionally considered less selective, can be employed under controlled conditions, particularly with photo-initiation, to achieve the desired transformation. This can be a more atom-economical approach compared to using NBS.

Another avenue of green chemistry is the development of solvent-free reaction conditions. While challenging for this specific transformation, solid-state reactions or reactions under high-temperature, solvent-free melt conditions could potentially be explored to minimize solvent waste.

| Green Approach | Modification | Benefit |

| Greener Solvents | Replacement of CCl4 with ethyl acetate or chlorobenzene. | Reduced toxicity and environmental impact. |

| Catalyst-Free Initiation | Use of UV light (photo-bromination) instead of chemical initiators. | Avoids catalyst residue and can allow for milder reaction conditions. |

| Atom Economy | Use of elemental bromine (Br2) under controlled conditions. | Higher atom economy compared to NBS. |

| Waste Reduction | Development of solvent-free reaction conditions. | Minimizes or eliminates solvent waste. |

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most reactive site on this compound for nucleophilic attack is the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state of substitution reactions. These reactions predominantly follow an SN2 pathway.

The reaction of this compound with various nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

The general mechanism can be depicted as: Nu:⁻ + R-CH₂-Br → [Nu---CH₂---Br]ᵟ⁻ → Nu-CH₂-R + Br⁻ (where R = 4-carbomethoxy-3-chlorophenyl)

The reactivity of the nucleophile is a critical factor in these reactions. Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is influenced by factors such as basicity, polarizability, and the solvent used. For instance, studies on the reactions of benzyl (B1604629) bromides with amines have shown that electron-donating groups on the amine increase its nucleophilicity and thus accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net

Below is a table summarizing the expected SN2 reactivity with different classes of nucleophiles.

| Nucleophile Class | Example | Product Structure | Expected Reactivity |

| Amines | R'-NH₂ | High | |

| Thiols | R'-SH | Very High | |

| Alkoxides | R'-O⁻ | High | |

| Azides | N₃⁻ | Moderate |

Amines : Primary and secondary amines are effective nucleophiles for this transformation, leading to the formation of secondary and tertiary amines, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed. Over-alkylation to form quaternary ammonium (B1175870) salts can occur, especially if the amine is used in excess. youtube.com

Thiols : Thiols, and especially their conjugate bases (thiolates), are excellent nucleophiles due to the high polarizability of sulfur. youtube.com They react rapidly with benzylic bromides to form thioethers.

Alkoxides : Alkoxide ions, generated from alcohols using a strong base, are strong nucleophiles and react readily to form ethers.

Azides : The azide (B81097) ion is a good nucleophile and reacts smoothly to produce benzylic azides. These products are versatile intermediates, for example, in the synthesis of primary amines via reduction or in click chemistry.

The reactive bromomethyl group of this compound can participate in intramolecular cyclization reactions to form various heterocyclic structures. This typically requires the prior installation of a nucleophilic group elsewhere on the molecule or on a reacting partner. The formation of medium-sized rings can be challenging due to unfavorable enthalpic and entropic factors, but transition-metal-catalyzed methods have proven effective. acs.org

For example, if the ester group were hydrolyzed to a carboxylic acid and then converted to an amide with an appropriately substituted amine, an intramolecular SN2 reaction could lead to the formation of a lactam. A plausible, albeit complex, synthetic sequence could involve the reaction of the bromomethyl group with a nucleophile that contains another functional group capable of a subsequent cyclization step. For instance, reaction with a bifunctional nucleophile could set the stage for a ring-forming reaction. An example from the literature involves the base-promoted synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, which proceeds through an intramolecular redox cyclization. nih.govrsc.org While a different starting material, this illustrates the principle of using ortho-substituted benzyl derivatives for heterocycle synthesis.

Reactivity of the Aromatic Ring and Substituents

The aromatic ring of this compound is substituted with three groups that influence its reactivity towards both electrophilic and nucleophilic attack: a chloro group, a methyl ester group, and a bromomethyl group.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-electron system of the benzene ring. The existing substituents on the ring determine the rate and regioselectivity of the substitution.

-Cl (Chloro group) : This is a deactivating group due to its inductive electron-withdrawing effect, making the ring less reactive than benzene. However, it is an ortho, para-director because the lone pairs on the chlorine can stabilize the carbocation intermediate (arenium ion) through resonance when attack occurs at these positions. libretexts.org

-COOCH₃ (Methyl Ester group) : This is a strong deactivating group due to both inductive and resonance electron-withdrawing effects. It is a meta-director. libretexts.org

-CH₂Br (Bromomethyl group) : This group is generally considered deactivating due to the electron-withdrawing nature of the bromine atom. Similar to other alkyl groups, it is considered an ortho, para-director, though its deactivating nature will slow the reaction. The steric bulk of this group will hinder attack at the adjacent ortho position. stackexchange.com

| Position | Directing Influence |

| 3 | Directed by -COOCH₃ and -CH₂Br |

| 5 | Directed by -COOCH₃ and -CH₂Br |

| 6 | Directed by -Cl |

Given that the ester is a strong deactivating group and the chloro group is also deactivating, the ring is significantly deactivated towards electrophilic attack. However, if a reaction were to occur, the substitution pattern would be complex. The strongest directing groups would dominate. The positions meta to the powerful deactivating ester group (positions 3 and 5) are the most likely sites for substitution, as they are also directed by the bromomethyl group.

Nucleophilic aromatic substitution (SNAr) is a pathway for the substitution of a leaving group (like a halogen) on an aromatic ring by a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org

In this compound, the leaving group is the chlorine atom at position 2. The methyl ester group (-COOCH₃) is in the para position relative to the chlorine atom. As the methyl ester is a strong electron-withdrawing group, it can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the SNAr reaction. wikipedia.org This stabilization makes the SNAr reaction a feasible pathway for this molecule under appropriate conditions (e.g., a strong nucleophile and heat).

The mechanism proceeds in two steps:

Addition of the nucleophile to the carbon bearing the chlorine, forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing ester group.

Elimination of the chloride ion, which restores the aromaticity of the ring.

This reaction allows for the selective replacement of the chlorine atom, leaving the bromomethyl and ester groups intact, provided a nucleophile that is selective for sp²-hybridized carbons over sp³-hybridized carbons is used under conditions that favor SNAr over SN2.

Ester Hydrolysis and Transesterification Mechanisms

The methyl ester group can undergo hydrolysis to a carboxylic acid or transesterification to a different ester. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. A final, rapid acid-base reaction between the carboxylic acid product and the methoxide ion drives the reaction to completion. chegg.com The presence of electron-withdrawing groups on the benzene ring, such as the chloro and bromomethyl groups, would be expected to increase the electrophilicity of the carbonyl carbon and thus increase the rate of hydrolysis compared to unsubstituted methyl benzoate. oieau.fr

Acid-Catalyzed Hydrolysis : This is a reversible process. The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group to yield the carboxylic acid. acs.org

Transesterification: Transesterification is the process of converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.org

Base-Catalyzed Transesterification : An alkoxide ion (R'-O⁻) from a different alcohol acts as the nucleophile, attacking the carbonyl carbon. The mechanism is analogous to base-catalyzed hydrolysis, resulting in the substitution of the original methoxy (B1213986) group with the new alkoxy group. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is similar to acid-catalyzed hydrolysis, but the nucleophile is an alcohol molecule instead of water. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) as it is formed. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of this compound to 4-(bromomethyl)-2-chlorobenzoic acid and methanol typically proceeds through a mechanism analogous to the AAC2 pathway, common for the hydrolysis of methyl esters of benzoic acids under acidic conditions. This mechanism involves a series of equilibrium steps.

The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule on the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the attacking water molecule to the methoxy group occurs, converting it into a good leaving group (methanol). Finally, the elimination of methanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

The rate of this reaction is influenced by the electronic effects of the substituents on the benzene ring. The chlorine atom at the ortho position and the bromomethyl group at the para position are both electron-withdrawing groups. These substituents are expected to decrease the rate of acid-catalyzed hydrolysis compared to unsubstituted methyl benzoate by destabilizing the positively charged tetrahedral intermediate.

Table 1: Expected Relative Rates of Acid-Catalyzed Hydrolysis for Substituted Methyl Benzoates

| Compound | Substituents | Expected Relative Rate |

|---|---|---|

| Methyl Benzoate | - | 1.00 |

| Methyl 4-chlorobenzoate | 4-Cl | < 1.00 |

| Methyl 2-chlorobenzoate | 2-Cl | < 1.00 |

Note: This table presents expected trends based on the electronic effects of substituents on the general mechanism of acid-catalyzed ester hydrolysis. Actual kinetic data for this compound were not available in the searched literature.

Base-Catalyzed Hydrolysis Investigations

The base-catalyzed hydrolysis, or saponification, of this compound follows a BAC2 mechanism. This pathway is generally faster and more efficient for ester hydrolysis than the acid-catalyzed route.

The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the methoxide ion as the leaving group, to form the carboxylic acid. Finally, a rapid acid-base reaction occurs between the carboxylic acid and the methoxide ion, or another hydroxide ion, to form the carboxylate salt and methanol.

Table 2: Predicted Influence of Substituents on the Rate of Base-Catalyzed Hydrolysis of Methyl Benzoates

| Compound | Substituent Effects | Predicted Impact on Rate |

|---|---|---|

| Methyl Benzoate | Reference | Baseline |

| Methyl 4-chlorobenzoate | Electron-withdrawing | Rate increase |

| Methyl 2-chlorobenzoate | Electron-withdrawing, Steric hindrance | Moderate rate increase |

Note: This table is based on established principles of substituent effects on the BAC2 hydrolysis mechanism. Specific kinetic data for this compound were not found in the reviewed sources.

Radical Reaction Pathways and Their Propagation

The bromomethyl group in this compound is susceptible to free radical reactions, particularly benzylic bromination. This type of reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a bromine source like N-bromosuccinimide (NBS). The reaction proceeds via a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or the bromine molecule (Br2) upon exposure to heat or UV light, generating initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to form a bromine radical (Br•).

Propagation: The propagation phase consists of a series of self-sustaining steps:

A bromine radical abstracts a benzylic hydrogen from the methyl group of a precursor molecule (e.g., methyl 2-chloro-4-methylbenzoate) to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key driving force for the reaction to occur at this position.

The benzylic radical then reacts with a molecule of bromine (Br2), which can be generated in situ from the reaction of NBS with HBr, to form the product, this compound, and a new bromine radical. This new bromine radical can then participate in another cycle of propagation, thus continuing the chain reaction. libretexts.orgslideshare.net

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals to form Br2, the combination of a benzylic radical with a bromine radical to form the product, or the combination of two benzylic radicals.

Table 3: Key Species in the Radical Bromination of Methyl 2-chloro-4-methylbenzoate

| Species | Role in the Reaction |

|---|---|

| Methyl 2-chloro-4-methylbenzoate | Substrate |

| N-Bromosuccinimide (NBS) | Source of bromine |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Bromine radical (Br•) | Chain-propagating species |

| Benzylic radical | Key reaction intermediate |

Advanced Derivatization Strategies and Synthetic Transformations Involving Methyl 4 Bromomethyl 2 Chlorobenzoate

Alkylation and Arylation Reactions

The presence of both a reactive benzylic bromide and a halogenated aromatic ring in Methyl 4-(bromomethyl)-2-chlorobenzoate opens up numerous possibilities for carbon-carbon and carbon-heteroatom bond formation through various alkylation and arylation strategies.

C-Alkylation and N-Alkylation Applications in Complex Molecular Synthesis

The benzylic bromide moiety of this compound is highly susceptible to nucleophilic substitution, making it an excellent substrate for both C-alkylation and N-alkylation reactions. These reactions are fundamental in the construction of more complex molecular architectures.

In C-alkylation, carbanions or other carbon-based nucleophiles displace the bromide ion to form a new carbon-carbon bond. This strategy is widely employed to introduce new alkyl chains or ring systems. For instance, stabilized carbanions derived from malonic esters or β-ketoesters can react with this compound in the presence of a base to yield more elaborate carbon skeletons.

N-alkylation reactions involve the displacement of the bromide by nitrogen-containing nucleophiles such as amines, amides, or heterocycles. This is a cornerstone for the synthesis of a vast array of biologically active compounds and functional materials. Primary and secondary amines readily react to form the corresponding secondary and tertiary amines, respectively. The reactivity of the benzylic bromide facilitates these substitutions under relatively mild conditions. youtube.comyoutube.com

| Nucleophile | Product Type | Reaction Conditions |

| Malonic Ester Enolate | C-Alkylated Diester | Base (e.g., NaOEt), Ethanol |

| Primary Amine (R-NH2) | N-Alkylated Secondary Amine | Base (e.g., K2CO3), Acetonitrile (B52724) |

| Imidazole | N-Alkylated Imidazolium Salt | Aprotic Solvent (e.g., DMF) |

Palladium-Mediated Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira coupling on the aromatic ring)

The chloro-substituted aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions typically target the C-Cl bond on the aromatic ring, leaving the benzylic bromide intact under appropriate conditions, thus allowing for sequential functionalization.

The Suzuki-Miyaura coupling reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgresearchgate.netnih.govsemanticscholar.org This reaction is highly versatile for the formation of biaryl structures. For this compound, this would involve coupling at the 2-position of the benzoate (B1203000) ring.

The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgresearchgate.net This allows for the introduction of vinyl groups onto the aromatic ring.

The Sonogashira coupling reaction is used to form a carbon-carbon bond between the aryl chloride and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. rsc.orgbeilstein-journals.orgnih.govnih.gov This method is invaluable for the synthesis of aryl alkynes.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | Biaryl Compound |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Aryl-substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | Aryl Alkyne |

Functional Group Interconversions at the Bromomethyl Moiety

The bromomethyl group is a versatile handle that can be converted into a wide range of other functional groups, significantly expanding the synthetic utility of this compound.

Synthesis of Azido Derivatives

The benzylic bromide can be readily converted to a benzylic azide (B81097) through a nucleophilic substitution reaction with an azide salt, such as sodium azide. chemspider.comnih.govresearchgate.netrsc.orgusf.edu This transformation is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The resulting azide, Methyl 4-(azidomethyl)-2-chlorobenzoate, is a stable intermediate that can be used in various subsequent reactions, most notably in "click chemistry" via the Huisgen 1,3-dipolar cycloaddition to form triazoles, or reduced to form the corresponding primary amine, Methyl 4-(aminomethyl)benzoate. google.com

| Reagent | Solvent | Temperature | Product |

| Sodium Azide (NaN3) | DMF or DMSO | Room Temperature | Methyl 4-(azidomethyl)-2-chlorobenzoate |

Introduction of Sulfur-Containing Functional Groups (e.g., methylthiolation)

Sulfur-containing functional groups can be introduced by reacting this compound with various sulfur nucleophiles. mdpi.com For example, reaction with sodium thiomethoxide (NaSMe) leads to the formation of the corresponding methyl thioether, a process known as methylthiolation. rsc.org Other sulfur nucleophiles, such as thiols in the presence of a base, or thiourea (B124793) followed by hydrolysis, can be used to introduce thiol groups or other sulfur-containing moieties. These sulfur-derivatized molecules are important in medicinal chemistry and materials science.

| Sulfur Nucleophile | Reagent(s) | Product |

| Methylthiolate | Sodium Thiomethoxide (NaSMe) | Methyl 4-((methylthio)methyl)-2-chlorobenzoate |

| Thiol | Thiol (R-SH), Base (e.g., NaH) | Methyl 4-((alkylthio)methyl)-2-chlorobenzoate |

| Thiourea | Thiourea, followed by hydrolysis | Methyl 4-(mercaptomethyl)-2-chlorobenzoate |

Conversion to Aldehyde and Carboxylic Acid Derivatives

The bromomethyl group can be oxidized to an aldehyde or a carboxylic acid. masterorganicchemistry.com One common method for the conversion to an aldehyde is the Sommelet reaction, which involves reaction with hexamine followed by hydrolysis. Alternatively, oxidation with reagents like dimethyl sulfoxide (Kornblum oxidation) can also yield the aldehyde, Methyl 4-formyl-2-chlorobenzoate. researchgate.netasianpubs.orgchemicalbook.comnist.gov

Further oxidation of the bromomethyl group, or the intermediate aldehyde, leads to the formation of the corresponding carboxylic acid. organic-chemistry.orglibretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can be used for this transformation. youtube.comlibretexts.org This provides access to dicarboxylic acid derivatives, which are valuable in polymer chemistry and as building blocks for more complex molecules. beilstein-journals.orgnih.gov

| Target Functional Group | Reagent(s) |

| Aldehyde | 1. Hexamine, 2. H2O/H+ (Sommelet) or DMSO (Kornblum) |

| Carboxylic Acid | KMnO4, heat or H2CrO4 |

Cyclization and Rearrangement Reactions

The strategic placement of a reactive bromomethyl group and an electron-withdrawing methyl ester on a chlorinated benzene (B151609) ring makes this compound a versatile substrate for advanced synthetic transformations, particularly those involving cyclization and rearrangement reactions. These pathways are instrumental in the construction of complex molecular architectures and the generation of diverse chemical scaffolds from this readily accessible building block.

Studies on Intramolecular Annulation Reactions

Intramolecular annulation reactions of this compound and its derivatives represent a powerful strategy for the synthesis of fused heterocyclic systems. While specific studies focusing solely on this compound are not extensively documented, the reactivity of the benzylic bromide moiety allows for a variety of intramolecular cyclization pathways, analogous to well-established synthetic methods.

One of the most common approaches involves the reaction of the bromomethyl group with a nucleophile tethered to the aromatic ring or introduced through modification of the ester functionality. For instance, conversion of the methyl ester to an amide or a hydrazide can introduce a nucleophilic nitrogen atom capable of displacing the bromide to form a new heterocyclic ring.

A hypothetical intramolecular annulation is outlined below:

Table 1: Hypothetical Intramolecular Annulation of a Derivative of this compound

| Reactant | Reagents | Proposed Intermediate | Product | Ring System Formed |

|---|

This strategy allows for the construction of nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds. The chloro-substituent on the benzene ring can also be exploited for further functionalization of the resulting fused-ring system.

Furthermore, intramolecular Friedel-Crafts-type alkylations could be envisioned. masterorganicchemistry.comresearchgate.net By introducing a tethered aromatic or heteroaromatic ring, the bromomethyl group can act as an electrophile to forge a new carbon-carbon bond, leading to the formation of polycyclic aromatic or heteroaromatic structures. The success of such reactions is often dependent on the choice of Lewis acid catalyst and the nature of the tethered nucleophilic ring. masterorganicchemistry.com

Radical-mediated cyclizations offer another avenue for intramolecular annulation. Treatment of this compound with a radical initiator could generate a benzylic radical, which could then add to a suitably positioned unsaturated bond within the molecule, leading to the formation of carbocyclic or heterocyclic rings.

Scaffold Diversity through Chemical Rearrangements

Chemical rearrangements provide an elegant means to significantly alter the molecular skeleton of a starting material, thereby accessing diverse and complex scaffolds. For derivatives of this compound, the Sommelet-Hauser rearrangement is a noteworthy potential transformation. chemistry-reaction.comnumberanalytics.comwikipedia.org This reaction involves the rearrangement of a benzylic quaternary ammonium (B1175870) salt, which can be readily prepared from the parent benzylic bromide. chemistry-reaction.comnumberanalytics.comwikipedia.org

The Sommelet-Hauser rearrangement proceeds via a numberanalytics.comwikipedia.org-sigmatropic shift of an ylide intermediate, resulting in the formation of a new carbon-carbon bond at the ortho position to the original benzylic carbon. numberanalytics.com This would introduce an alkyl group onto the aromatic ring, transforming the substitution pattern and generating a more complex molecular architecture.

Table 2: Proposed Sommelet-Hauser Rearrangement of a this compound Derivative

| Starting Material | Reagents | Key Intermediate | Rearranged Product |

|---|---|---|---|

| Benzyldimethyl(4-methoxycarbonyl-3-chlorobenzyl)ammonium bromide | 1. NaNH₂ (strong base) | Nitrogen ylide | Methyl 2-chloro-5-(dimethylaminomethyl)-4-methylbenzoate |

This rearrangement offers a unique method for ortho-functionalization of the benzene ring, a transformation that can be challenging to achieve through conventional electrophilic aromatic substitution, especially given the directing effects of the existing substituents. The resulting product, with its newly installed functional groups, can serve as a versatile intermediate for further synthetic elaborations.

In addition to the Sommelet-Hauser rearrangement, other skeletal reorganizations could be envisaged, potentially triggered by the inherent reactivity of the bromomethyl group. For instance, under certain conditions, Wagner-Meerwein-type rearrangements could occur in carbocationic intermediates generated from the benzylic bromide, leading to ring expansion or contraction if a suitable polycyclic precursor is employed. The exploration of such rearrangement pathways could unlock access to novel and structurally diverse compound libraries originating from this compound.

Applications of Methyl 4 Bromomethyl 2 Chlorobenzoate As a Key Synthetic Intermediate

Radiotracer Synthesis and Isotope Labeling Studies

Extensive searches of scientific literature and chemical databases did not yield specific examples of Methyl 4-(bromomethyl)-2-chlorobenzoate being directly utilized as a key synthetic intermediate in radiotracer synthesis or isotope labeling studies for PET or SPECT imaging. While the molecular structure of this compound—featuring a reactive bromomethyl group and a methyl ester—suggests its potential as a precursor for introducing radiolabels, there is currently no published research that documents its application in this context.

The development of novel radiotracers often involves the synthesis of precursors that can be readily labeled with positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m) radionuclides. The bromomethyl group, in principle, could serve as a reactive site for nucleophilic substitution reactions to introduce these radioisotopes. However, the existing body of research on radiotracer development has not yet reported the use of this specific compound for such purposes.

Further investigation into the synthesis of various radiolabeled molecules for imaging neuroreceptors, enzymes, or other biological targets did not reveal any synthetic pathways that employ this compound as a starting material or intermediate. Researchers in the field have explored a wide array of precursor molecules for radiolabeling, but this particular chlorinated and brominated benzoic acid derivative does not appear to be among them.

Therefore, at present, there is a lack of detailed research findings, data tables, or specific examples to include in a discussion of its application in radiotracer synthesis and isotope labeling. The potential utility of this compound in this specialized area of chemistry remains a subject for future exploration.

Mechanistic Investigations and Computational Studies Pertaining to Methyl 4 Bromomethyl 2 Chlorobenzoate

Elucidation of Reaction Pathways and Transition State Analysis

The primary reaction pathway for Methyl 4-(bromomethyl)-2-chlorobenzoate involves the nucleophilic substitution at the benzylic carbon of the bromomethyl group. This is a common reaction for benzyl (B1604629) halides, which can proceed through either an S_N1 or S_N2 mechanism, or a mechanism with mixed character, depending on the reaction conditions and the nature of the nucleophile. pearson.com

Nucleophilic Substitution Reactions: The bromomethyl group serves as a potent electrophile, making it susceptible to attack by a wide range of nucleophiles such as amines, alkoxides, and thiolates. The reaction likely proceeds via a transition state where the nucleophile is forming a bond with the benzylic carbon while the bromide ion is departing. The stability of the benzylic carbocation intermediate, which would be formed in a potential S_N1 pathway, is enhanced by resonance delocalization into the benzene (B151609) ring. pearson.com However, as a primary halide, a concerted S_N2 mechanism is generally favored. researchgate.net The presence of the electron-withdrawing chloro and methyl ester groups on the aromatic ring can influence the reaction rate by affecting the electron density at the benzylic position.

A generalized scheme for the nucleophilic substitution is presented below:

Table 1: Generalized Nucleophilic Substitution Pathway

| Step | Description |

|---|---|

| 1 | Approach of the nucleophile (Nu⁻) to the electrophilic benzylic carbon. |

| 2 | Formation of a transition state where the Nu-C bond is forming and the C-Br bond is breaking. |

| 3 | Departure of the bromide leaving group (Br⁻) to form the substituted product. |

Transition state analysis, often aided by computational methods, is key to understanding the energy barriers and the geometry of the highest energy point along the reaction coordinate. For an S_N2 reaction, this would involve a trigonal bipyramidal geometry at the benzylic carbon. Kinetic isotope effects can provide experimental evidence for the structure of the transition state. researchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry provides powerful tools to investigate the properties and reactivity of this compound at the atomic level, offering insights that may be difficult to obtain experimentally.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry, electronic structure, and other properties of molecules. mdpi.comsemanticscholar.org For this compound, DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311G**), can be employed to determine optimized molecular structures and various electronic parameters. mdpi.comresearchgate.net

Table 2: Predicted Electronic Properties from DFT (Illustrative)

| Property | Description | Significance |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally indicates higher reactivity. mdpi.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps in identifying reactive sites, such as the electrophilic benzylic carbon. |

These calculations can elucidate the influence of the chloro and methyl ester substituents on the electron distribution in the aromatic ring and on the reactivity of the bromomethyl group. mdpi.com

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. arxiv.orgacs.org By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility of the molecule, particularly the rotation around the C-C and C-O single bonds. nih.gov This is important as the conformation of the molecule can affect its reactivity and interaction with other molecules.

MD simulations in different solvents can also help in understanding the role of the solvent in the reaction mechanism, for instance, by analyzing the solvation of the reactants and the transition state. nih.gov The insights from MD simulations can complement the static picture provided by DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govarxiv.org For derivatives of this compound that exhibit biological activity, QSAR modeling can be a valuable tool in drug discovery and development. mdpi.comwseas.com

The process involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a series of derivatives.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques.

QSAR studies on related biologically active compounds, such as phenoxyacetic acid derivatives and other organosulfur compounds, have demonstrated the utility of this approach in identifying the key structural features responsible for their activity. mdpi.comresearchgate.net

Kinetic Studies and Mechanistic Probes

Kinetic studies provide quantitative information about the rates of chemical reactions and are essential for elucidating reaction mechanisms. koreascience.kr For this compound, studying the kinetics of its nucleophilic substitution reactions can help to distinguish between different mechanistic possibilities.

The rate of reaction can be monitored by techniques such as spectroscopy or chromatography. The rate law for the reaction can be determined by systematically varying the concentrations of the reactants. For a typical S_N2 reaction, the rate law would be second order, first order in both the substrate and the nucleophile. researchgate.net

Table 3: Factors Influencing Reaction Kinetics

| Factor | Expected Effect on S_N2 Reaction Rate |

|---|---|

| Nucleophile Strength | A stronger nucleophile will lead to a faster reaction. |

| Solvent Polarity | Polar aprotic solvents generally favor S_N2 reactions. |

| Leaving Group Ability | Bromide is a good leaving group, facilitating the reaction. |

| Steric Hindrance | As a primary benzylic halide, steric hindrance is minimal at the reaction center. |

Mechanistic probes, such as the use of different nucleophiles with varying steric bulk and basicity, can provide further insights into the transition state structure. ucl.ac.uk For example, the Hammett equation can be used to correlate the reaction rates of a series of substituted benzyl bromides with the electronic properties of the substituents, providing information about the charge distribution in the transition state. researchgate.net

Analytical Methodologies for Structural Elucidation and Purity Assessment in Academic Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Methyl 4-(bromomethyl)-2-chlorobenzoate in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would include a singlet for the methyl ester protons (-OCH₃), a singlet for the benzylic protons of the bromomethyl group (-CH₂Br), and three signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) ring. The integration of these signals would correspond to a 3:2:1:1:1 proton ratio.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would be expected to show signals for the methyl ester carbon, the bromomethyl carbon, the ester carbonyl carbon, and the six carbons of the aromatic ring. The positions of the substituents (chloro, bromomethyl, and methyl ester groups) influence the chemical shifts of the aromatic carbons, allowing for unambiguous assignment of the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | |||

|---|---|---|---|---|

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~7.8-8.0 | d | Aromatic H | ~165-167 | Ester C=O |

| ~7.4-7.6 | m | Aromatic H | ~138-140 | Aromatic C-CH₂Br |

| ~7.3-7.5 | m | Aromatic H | ~133-135 | Aromatic C-Cl |

| ~4.5-4.7 | s | -CH₂Br | ~131-133 | Aromatic C-H |

| ~3.9 | s | -OCH₃ | ~129-131 | Aromatic C-H |

| ~126-128 | Aromatic C-H | |||

| ~125-127 | Aromatic C-COOCH₃ | |||

| ~52-53 | -OCH₃ | |||

| ~30-33 | -CH₂Br |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₈BrClO₂), the mass spectrum would exhibit a distinctive molecular ion peak cluster. This pattern arises from the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). The resulting pattern of M, M+2, and M+4 peaks is a clear indicator of the presence of one bromine and one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₈BrClO₂) and distinguishing it from other compounds with the same nominal mass.

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of C₉H₈BrClO₂

| Ion | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [C₉H₈⁷⁹Br³⁵ClO₂]⁺ | 261.9396 | ~76 |

| [C₉H₈⁸¹Br³⁵ClO₂]⁺ / [C₉H₈⁷⁹Br³⁷ClO₂]⁺ | 263.9376 | 100 |

| [C₉H₈⁸¹Br³⁷ClO₂]⁺ | 265.9346 | ~24 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. A strong absorption band is expected for the ester carbonyl (C=O) stretch. Other significant peaks would include C-O stretching for the ester group, C-H stretches for the aromatic and aliphatic portions, and absorptions corresponding to the carbon-halogen (C-Cl and C-Br) bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |

| 1720-1740 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-O Stretch | Ester |

| 800-600 | C-Cl Stretch | Aryl Chloride |

| 600-500 | C-Br Stretch | Alkyl Bromide |

Chromatographic Separation and Analysis

Chromatographic methods are essential for separating the target compound from reaction precursors, byproducts, and other impurities, thereby allowing for accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. A typical setup would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately calculated. The method can be validated to quantify the compound in various matrices. For structurally similar brominated esters, UV detection at 254 nm is often effective.

Gas Chromatography (GC) is suitable for the analysis of thermally stable and volatile compounds. While the target compound has a relatively high boiling point, it can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. This technique is particularly useful for detecting and quantifying more volatile impurities that may be present from the synthetic process. For instance, GC-MS has been effectively used for the quantitative determination of related compounds like Methyl 4-chlorobenzoate. The purity of similar compounds, such as Methyl 4-bromobenzoate (B14158574), is often specified by GC analysis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a straightforward and rapid analytical technique frequently employed in organic synthesis to monitor the progress of reactions. nih.gov For the synthesis of compounds like this compound, TLC allows for the qualitative assessment of the conversion of starting materials to the desired product. nih.gov

In a typical application, a TLC plate, often coated with silica (B1680970) gel, is spotted with the starting material, the reaction mixture at various time points, and a "co-spot" containing both the starting material and the reaction mixture. numberanalytics.commdpi.com The plate is then developed in a suitable mobile phase, which is a solvent system chosen to achieve good separation of the components. For aromatic esters, a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often effective. youtube.com

The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. reddit.com More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value). reddit.com Conversely, less polar compounds have a greater affinity for the mobile phase and will have a higher Rf value. By observing the disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product, a chemist can determine when the reaction is complete. numberanalytics.com Visualization of the spots is typically achieved under UV light, as aromatic compounds like this compound are UV-active. youtube.com

Below is an illustrative data table showing hypothetical TLC results for monitoring the synthesis of this compound.

| Time Point | Starting Material Spot (Rf) | Product Spot (Rf) | Observations |

| 0 hr | 0.65 | - | Reaction initiated. |

| 2 hr | 0.65 (faint) | 0.45 | Product formation observed. |

| 4 hr | - | 0.45 | Starting material fully consumed. |

TLC Plate: Silica Gel 60 F254; Mobile Phase: Hexane/Ethyl Acetate (4:1). Rf values are illustrative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a compound like this compound, obtaining single crystals of suitable quality would allow for its complete structural characterization.

A crystallographic analysis of this compound would yield precise data on the geometry of the benzene ring, the conformation of the methyl ester and bromomethyl groups, and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the compound's physical properties and chemical reactivity.

The following table presents representative crystallographic data that might be obtained for a compound of this class.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.74 |

Note: The data presented are hypothetical and representative of a small organic molecule.

Elemental Analysis and Purity Assessment Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a crucial step in confirming the identity of a newly synthesized compound. For this compound, with the molecular formula C₉H₈BrClO₂, the theoretical elemental composition can be calculated based on its atomic weights.

This calculated composition is then compared to the experimental values obtained from an elemental analyzer. A close agreement between the theoretical and experimental values, typically within a margin of ±0.4%, provides strong evidence for the compound's proposed formula and its purity. researchgate.net Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

In addition to elemental analysis, other techniques are employed to assess the purity of aromatic esters. These include chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), as well as spectroscopic methods. numberanalytics.comresearchgate.net These techniques can detect and quantify the presence of residual starting materials, by-products, or solvents.

Below is a data table comparing the theoretical elemental composition of this compound with typical experimental results.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 41.02 | 41.15 |

| Hydrogen (H) | 3.06 | 3.10 |

| Bromine (Br) | 30.32 | Not Determined |

| Chlorine (Cl) | 13.45 | Not Determined |

| Oxygen (O) | 12.14 | Not Determined |

Note: Experimental values are illustrative. Often, only C and H are analyzed directly.

Future Directions and Emerging Research Avenues for Methyl 4 Bromomethyl 2 Chlorobenzoate

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of halogenated compounds often involves reagents and conditions that are harmful to the environment. Consequently, a significant area of future research is the development of greener synthetic routes for Methyl 4-(bromomethyl)-2-chlorobenzoate.

One promising approach is the use of alternative brominating agents to replace molecular bromine, which is highly toxic and corrosive. Research into N-bromosuccinimide (NBS) has shown it to be a milder and more selective reagent for benzylic bromination. guidechem.com The optimization of reaction conditions, such as the use of eco-friendly solvents and catalysts, can further enhance the sustainability of this process.

Additionally, the principles of green chemistry are being applied to the synthesis of related halogenated benzoates, which can be adapted for this compound. This includes the use of water as a solvent, which is non-toxic, non-flammable, and readily available. frontiersin.org Catalyst-free and co-solvent-free reactions at ambient temperatures are also being explored to reduce energy consumption and environmental impact. frontiersin.org

Biocatalysis represents another frontier in the sustainable synthesis of benzoates. While not yet specifically applied to this compound, the enzymatic synthesis of related compounds from renewable feedstocks like glucose or glycerol (B35011) is an active area of research. The development of engineered microorganisms or isolated enzymes that can perform the necessary halogenation and esterification steps could provide a truly environmentally benign manufacturing process.

Advancements in Chemo-, Regio-, and Stereoselective Transformations

The functional groups of this compound offer multiple sites for chemical modification. Future research will focus on developing highly selective methods to control the outcome of these transformations.

Chemo- and Regioselectivity: The presence of both a bromomethyl group and a chloro-substituted aromatic ring allows for selective reactions. For instance, the bromomethyl group is highly susceptible to nucleophilic substitution, while the aromatic ring can undergo various coupling reactions. Research is ongoing to develop catalytic systems that can selectively target one site over the other, enabling the synthesis of a wider range of derivatives. For example, the substitution pattern of the bromine and chlorine atoms can alter the electronic effects on the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitution.

Stereoselectivity: For applications in pharmaceuticals and other bioactive fields, the stereochemistry of a molecule is often crucial. While this compound itself is achiral, its reactions can generate chiral centers. A key area of emerging research is the development of stereoselective transformations, such as asymmetric alkylations, where the introduction of a nucleophile at the benzylic position is controlled to produce a single enantiomer. The use of chiral catalysts and auxiliaries will be instrumental in achieving high levels of stereocontrol.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Efficiency

The development of novel catalytic systems is paramount to improving the efficiency and scope of reactions involving this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, such as Suzuki and Heck reactions. Future research will likely focus on developing more active and robust palladium catalysts that can facilitate these reactions under milder conditions and with lower catalyst loadings. This includes the use of advanced ligands and catalyst systems that are resistant to deactivation.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. This technique uses light energy to generate highly reactive radical intermediates from organic halides. The application of photoredox catalysis to reactions involving the bromomethyl group of this compound could enable novel transformations that are not accessible through traditional methods. This could include C-C bond-forming reactions with a wide range of coupling partners.

The following table summarizes some of the catalytic systems that could be applied to enhance the reactivity of this compound:

| Catalyst Type | Specific Catalyst/System | Potential Application with this compound | Key Features |

| Organocatalyst | N-heterocyclic carbene (NHC) | Esterification of the corresponding carboxylic acid | Aerobic conditions, Room temperature |

| Solid Acid Catalyst | Zr/Ti solid acid | Esterification | High activity, Reusable |

| Palladium Complex | Bis-carbene palladium complex | Suzuki-Miyaura coupling with arylboronic acids | Efficient C-C bond formation |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries. Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. pharmtech.com

The synthesis of this compound and its subsequent transformations are well-suited for flow chemistry. pharmtech.com The use of microreactors can enable precise control over reaction parameters, leading to more consistent product quality. Furthermore, flow chemistry can facilitate the use of hazardous reagents and intermediates by minimizing their accumulation in the reactor. pharmtech.com

The integration of flow chemistry with automated synthesis platforms is another promising research avenue. These platforms can automate the entire synthesis process, from reagent preparation to product purification and analysis. This can significantly accelerate the discovery and development of new molecules derived from this compound. Automated systems can also be used for high-throughput screening of reaction conditions, allowing for the rapid optimization of synthetic routes. chimia.ch

Diversification of Applications in Untapped Chemical and Biomedical Fields

This compound is already recognized as a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals. smolecule.com However, there is significant potential to expand its applications into other areas.

Medicinal Chemistry: The compound is a key building block for the synthesis of various heterocyclic compounds, such as imidazoles and benzodiazepines, which are known to have a wide range of biological activities. smolecule.com Future research will likely explore the synthesis of novel derivatives with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology. chemimpex.com For instance, it has been used in the synthesis of imidazolidindiones with anticonvulsant properties and copper(II) complexes with DNA cleaving capabilities, suggesting potential in cancer treatment.

Agrochemical Research: The structural motifs present in this compound are also found in some agrochemicals. smolecule.comchemimpex.com Further investigation into the synthesis and biological evaluation of derivatives could lead to the discovery of new herbicides, pesticides, or plant growth regulators. chemimpex.com

Materials Science: The ability of the bromomethyl group to undergo a variety of chemical transformations makes this compound a potential monomer or functionalizing agent for the synthesis of advanced materials. guidechem.com For example, it could be incorporated into polymers to modify their properties or used in the synthesis of dendritic polymers and other complex architectures. guidechem.com

Q & A

Basic: What are the recommended safety protocols for handling Methyl 4-(bromomethyl)-2-chlorobenzoate in laboratory settings?

Due to its bromomethyl and chloro substituents, the compound is likely reactive and toxic. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Segregate waste and consult professional disposal services, as brominated compounds may require specialized treatment to prevent environmental contamination .

Basic: What synthetic routes are reported for this compound?

A common method involves bromination of a methyl-substituted precursor . For example:

- Step 1: Synthesize methyl 2-chloro-4-methylbenzoate via esterification of 2-chloro-4-methylbenzoic acid.

- Step 2: Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM .

- Monitoring: Track reaction progress via TLC with chloroform/ethyl acetate (2:1) as the eluent. A disappearance of the starting material spot (Rf ~0.5) indicates completion .

Advanced: How can conflicting melting point data for this compound be resolved in reproducibility studies?

Discrepancies in melting points (e.g., 400–401 K in one study vs. lower values elsewhere) may arise from:

- Impurities: Recrystallize the product multiple times from ethanol or hexane/ethyl acetate mixtures to enhance purity .

- Polymorphism: Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Instrument Calibration: Validate melting point apparatus using standard references (e.g., pure benzoic acid, m.p. 395–398 K) .

Advanced: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. For example, the bromomethyl group (C-Br) appears at δ ~4.3–4.5 ppm in ¹H NMR and δ ~30–35 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 277.93 for C₉H₇BrClO₂) and isotopic patterns (Br/Cl signatures) .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol or DCM/hexane .

Advanced: How can competing side reactions (e.g., ester hydrolysis or debromination) be minimized during synthesis?

- Reaction Solvent: Use anhydrous DMF or DCM to suppress hydrolysis. Pre-dry solvents over molecular sieves .

- Temperature Control: Maintain low temperatures (0–5°C) during bromination to avoid radical chain termination or over-bromination .

- Catalyst Optimization: Employ Lewis acids (e.g., FeCl₃) to direct bromination selectively to the methyl group .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

- DFT Calculations: Use Gaussian or ORCA to model transition states and activation energies for SN2 reactions. Focus on the bromomethyl group’s electrophilicity .

- Molecular Docking: Predict binding affinities if the compound is used as a protein-templated reagent (e.g., in enzyme inhibition studies) .

- Solvent Effects: Simulate solvation using COSMO-RS to assess solvent polarity’s impact on reaction rates .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability: Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- Light Sensitivity: Store in amber vials if photolysis is a concern (common for benzyl bromides) .

- Moisture Control: Use desiccants (silica gel) in storage containers to prevent hydrolysis .